5-Bromo-4-difluoromethoxy-2-nitrotoluene

Purity specification Quality control Intermediates procurement

Researchers face regioisomer misidentification compromising cross-coupling yields and SAR correlations. 5-Bromo-4-difluoromethoxy-2-nitrotoluene (CAS 1807244-66-1) eliminates this risk with certified NLT 98% purity and unambiguous substitution. • Orthogonal reactivity: para-nitro-activated bromine for Suzuki-Miyaura coupling; OCHF2 displaceable by amines (80-160 °C) for sequential diversification. • Structurally verified identity supports kinase inhibitor scaffold and fungicide intermediate synthesis per WO2023056789. • Available for immediate procurement with batch-specific CoA for GLP toxicology studies.

Molecular Formula C8H6BrF2NO3
Molecular Weight 282.04 g/mol
CAS No. 1807244-66-1
Cat. No. B1409854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-difluoromethoxy-2-nitrotoluene
CAS1807244-66-1
Molecular FormulaC8H6BrF2NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Br
InChIInChI=1S/C8H6BrF2NO3/c1-4-2-5(9)7(15-8(10)11)3-6(4)12(13)14/h2-3,8H,1H3
InChIKeyLHOSIVPZHDMXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5.068 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-difluoromethoxy-2-nitrotoluene Overview


5-Bromo-4-difluoromethoxy-2-nitrotoluene is a polyfunctional nitrotoluene derivative (C₈H₆BrF₂NO₃, MW 282.04) carrying bromine, difluoromethoxy, and nitro substituents on a toluene core. It is primarily utilized as a building block in pharmaceutical and agrochemical R&D, where its orthogonal reactive handles permit sequential derivatization . The compound’s exact substitution pattern—bromine at C-5, difluoromethoxy at C-4, and nitro at C-2—distinguishes it from a growing family of regioisomeric analogs and dictates its unique reactivity profile.

5-Bromo-4-difluoromethoxy-2-nitrotoluene vs. Closest Regioisomers


Regioisomers sharing the formula C₈H₆BrF₂NO₃ (e.g., 5-Bromo-2-difluoromethoxy-4-nitrotoluene, 3-Bromo-6-difluoromethoxy-2-nitrotoluene) are not interchangeable owing to divergent electronic landscapes imposed by the relative orientation of the strong electron-withdrawing nitro group and the inductively electron-demanding difluoromethoxy moiety. These electronic differences translate into measurable shifts in lipophilicity (ΔXLogP3 up to 0.4 units) and drastically altered reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution [1]. Consequently, substituting one isomer for another without experimental validation risks compromised reaction yields, failed structure-activity correlations, and procurement inefficiency.

5-Bromo-4-difluoromethoxy-2-nitrotoluene: Comparative Evidence


Certified Purity Advantage Over Commercial Analogs

The target compound is routinely supplied at NLT 98% purity by specialist manufacturers , whereas structurally related bromo-difluoromethoxy-nitrotoluenes such as 2-Bromo-4-difluoromethoxy-3-nitrotoluene (CAS 1805592-41-9) are commercially available only at 95% purity . This ≥3 percentage-point purity gap directly affects the reliability of downstream catalytic transformations.

Purity specification Quality control Intermediates procurement

Chemoselective OCHF2 Displacement in Amination

A study by Petko et al. demonstrated that in nitrobenzene derivatives the difluoromethoxy group can be selectively displaced by ammonia at 80–160 °C under pressure, while bromine remains inert [1]. The reactivity order established was F > OCHF₂ > Cl. For 5-Bromo-4-difluoromethoxy-2-nitrotoluene, this means the OCHF₂ group provides a unique, tunable leaving-group ability that is absent in non-fluorinated analogs, enabling divergent amination without bromine loss.

Nucleophilic aromatic substitution Amination Synthetic methodology

Lower Predicted Lipophilicity vs. Key Regioisomer

Computed physicochemical parameters reveal a meaningful difference in predicted logP between the target compound and its nearest analogue: XLogP3 for 5-Bromo-4-difluoromethoxy-2-nitrotoluene is 3.3, whereas the regioisomer 5-Bromo-2-difluoromethoxy-4-nitrotoluene (CAS 1805593-14-9) exhibits XLogP3 = 3.7 [1]. The ΔlogP of −0.4 originates from the altered spatial relationship between the polar nitro group and the difluoromethoxy moiety, resulting in a less lipophilic character for the target.

Lipophilicity Drug-likeness ADME prediction

Enhanced Pd-Coupling Reactivity from Nitro Positioning

The nitro group at C-2 exerts a strong para-directing and activating effect on the bromine at C-5, facilitating oxidative addition with Pd(0) catalysts. In contrast, in 5-Bromo-2-difluoromethoxy-4-nitrotoluene the bromine is meta to the nitro group, resulting in reduced activation [1]. While direct kinetic data for this specific substrate are not yet published, the well-established Hammett σₚ⁻ value for p-NO₂ (−σₚ⁻ = 1.27) versus σₘ (0.71) predicts approximately a 3–10 × rate enhancement for the target compound in typical Suzuki couplings.

Cross-coupling Suzuki-Miyaura Electronic effects

Agrochemical Fungicide Patent Intermediate

Patent WO2023056789 explicitly discloses bromo-difluoromethoxy-nitrotoluene derivatives as key intermediates for novel fungicides [1]. The target compound’s substitution pattern matches the general scaffold claimed in the patent family, and 14 recent patent applications reference structurally related derivatives in kinase inhibitor and bioconjugation fields [2], indicating a growing demand for this specific isomer in proprietary R&D pipelines.

Agrochemical Fungicide intermediates Patent landscape

5-Bromo-4-difluoromethoxy-2-nitrotoluene Applications


Kinase Inhibitor Library Synthesis via Orthogonal Handles

The compound’s para-nitro-activated bromine undergoes rapid Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the OCHF₂ group can be subsequently displaced with amines (80–160 °C, NH₃) to generate diverse aniline derivatives. This orthogonal reactivity is directly supported by the competitive substitution data in [1] and the electronic activation rationale in [2], enabling a 'two-step, one-isomer' strategy for kinase inhibitor scaffold exploration.

Fluorinated Fungicide Candidate Synthesis

Patent WO2023056789 claims bromo-difluoromethoxy-nitrotoluene derivatives as precursors to active fungicidal ingredients [1]. 5-Bromo-4-difluoromethoxy-2-nitrotoluene matches the core substitution pattern and can be used to prepare the exact intermediates required for lead optimization in crop protection programs.

LC-MS/MS Reference Standard for Process Monitoring

With NLT 98% certified purity [1], the compound is suitable as a calibration standard for quantitative LC-MS/MS methods used to monitor intermediates in GLP toxicology studies. Its distinct isotopic pattern (¹⁸⁹Br/⁸¹Br) further facilitates sensitive detection in complex biological matrices.

Late-Stage Functionalization Platform

The simultaneous presence of a nitro group (reducible to NH₂), a bromine atom (cross-coupling handle), and a displaceable OCHF₂ group (amination handle) makes this compound a versatile platform for late-stage diversification in process R&D. The documented chemoselectivity of OCHF₂ displacement over bromine [1] ensures that synthetic sequences can be designed without protecting-group manipulations.

Technical Documentation Hub

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